REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:8]([OH:10])=O)=[CH:4][N:3]=1.C(N(C(C)C)C(C)C)C.F[P-](F)(F)(F)(F)F.ClC(N(C)C)=[N+](C)C.[C:35]([O:39][C:40]([N:42]1[CH2:47][CH2:46][CH:45]([NH:48][CH:49]2[CH2:51][CH2:50]2)[CH2:44][CH2:43]1)=[O:41])([CH3:38])([CH3:37])[CH3:36]>O1CCCC1>[C:35]([O:39][C:40]([N:42]1[CH2:47][CH2:46][CH:45]([N:48]([C:8]([C:5]2[CH:6]=[N:7][C:2]([Cl:1])=[N:3][CH:4]=2)=[O:10])[CH:49]2[CH2:50][CH2:51]2)[CH2:44][CH2:43]1)=[O:41])([CH3:38])([CH3:36])[CH3:37] |f:2.3|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=N1)C(=O)O
|
Name
|
|
Quantity
|
6.39 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Name
|
|
Quantity
|
4.21 g
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F.ClC(=[N+](C)C)N(C)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.94 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)NC1CC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred for 45 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture is stirred at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue purified by HPLC(H2O/MeOH/TFA)
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)N(C1CC1)C(=O)C=1C=NC(=NC1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |